molecular formula C7H7F5O3 B13754696 Ethyl 4,4,5,5,5-pentafluoro-3-hydroxy-2-pentenoate CAS No. 26717-86-2

Ethyl 4,4,5,5,5-pentafluoro-3-hydroxy-2-pentenoate

Cat. No.: B13754696
CAS No.: 26717-86-2
M. Wt: 234.12 g/mol
InChI Key: JIJVQNXZGNUHEY-UHFFFAOYSA-N
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Description

Ethyl 4,4,5,5,5-pentafluoro-3-hydroxy-2-pentenoate is a fluorinated organic compound known for its unique chemical properties. The presence of multiple fluorine atoms in its structure imparts significant stability and reactivity, making it a valuable compound in various scientific and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 4,4,5,5,5-pentafluoro-3-hydroxy-2-pentenoate typically involves the reaction of ethyl acetoacetate with pentafluoropropene in the presence of a base. The reaction conditions often include a solvent such as tetrahydrofuran (THF) and a catalyst like triethylamine. The reaction proceeds through a nucleophilic addition mechanism, resulting in the formation of the desired product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as distillation and recrystallization are employed to obtain high-purity this compound .

Chemical Reactions Analysis

Types of Reactions

Ethyl 4,4,5,5,5-pentafluoro-3-hydroxy-2-pentenoate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the compound into alcohols or alkanes.

    Substitution: The fluorine atoms can be substituted with other functional groups, such as halogens or alkyl groups[][3].

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols .

Scientific Research Applications

Ethyl 4,4,5,5,5-pentafluoro-3-hydroxy-2-pentenoate has diverse applications in scientific research:

Mechanism of Action

The mechanism of action of Ethyl 4,4,5,5,5-pentafluoro-3-hydroxy-2-pentenoate involves its interaction with various molecular targets. The fluorine atoms enhance the compound’s lipophilicity, allowing it to penetrate biological membranes more effectively. This property is particularly valuable in drug design, where the compound can modulate specific pathways and targets within cells .

Comparison with Similar Compounds

Similar Compounds

    Ethyl 4,4,5,5,5-pentafluoro-3-hydroxy-2-pentanoate: Similar in structure but lacks the double bond, resulting in different reactivity.

    Methyl 4,4,5,5,5-pentafluoro-3-hydroxy-2-pentenoate: The methyl ester variant with slightly different physical and chemical properties.

    Ethyl 4,4,5,5,5-tetrafluoro-3-hydroxy-2-pentenoate: Contains one less fluorine atom, affecting its stability and reactivity.

Uniqueness

This compound stands out due to its high fluorine content, which imparts exceptional stability and reactivity. This makes it a valuable compound in various applications, particularly in fields requiring high-performance materials and chemicals .

Properties

CAS No.

26717-86-2

Molecular Formula

C7H7F5O3

Molecular Weight

234.12 g/mol

IUPAC Name

ethyl 4,4,5,5,5-pentafluoro-3-hydroxypent-2-enoate

InChI

InChI=1S/C7H7F5O3/c1-2-15-5(14)3-4(13)6(8,9)7(10,11)12/h3,13H,2H2,1H3

InChI Key

JIJVQNXZGNUHEY-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C=C(C(C(F)(F)F)(F)F)O

Origin of Product

United States

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